4-(diethylsulfamoyl)-N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-ethoxyphenyl)benzamide
Description
Historical Development and Research Evolution
The development of sulfonamide-based therapeutics began in the early 20th century with the discovery of prontosil, a prodrug metabolized to sulfanilamide, which revolutionized bacterial infection treatment. Initial sulfonamides targeted dihydropteroate synthase, a bacterial enzyme essential for folate synthesis, establishing the sulfonamide moiety as a cornerstone of antibiotic design. Over time, structural diversification introduced benzamide hybrids, leveraging aromatic stacking and hydrogen-bonding capabilities to enhance target engagement.
The tricyclic benzamide-sulfonamide class emerged from efforts to improve pharmacokinetic properties and binding specificity. Early tricyclic systems, such as azatricyclo derivatives, were explored for their conformational rigidity, which reduces entropic penalties during protein-ligand interactions. The integration of diethylsulfamoyl groups, as seen in the subject compound, reflects advancements in sulfonamide functionalization to modulate solubility and bioavailability.
Table 1: Historical Milestones in Sulfonamide and Tricyclic Benzamide-Sulfonamide Development
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O6S/c1-4-35(5-2)44(41,42)28-19-17-25(18-20-28)32(38)36(26-13-9-14-27(23-26)43-6-3)21-10-22-37-33(39)29-15-7-11-24-12-8-16-30(31(24)29)34(37)40/h7-9,11-20,23H,4-6,10,21-22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAIWEIJFSJQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC(=CC=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-ethoxyphenyl)benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as sulfonation, amidation, and esterification. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
Scientific Research Applications
4-(diethylsulfamoyl)-N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-ethoxyphenyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Impact on Physicochemical Properties
- Diethylsulfamoyl vs.
- Tricyclic Core vs. Triazole (Sulfentrazone): The rigid azatricyclo system in the target compound imposes greater steric constraints than Sulfentrazone’s triazole ring, which may affect binding pocket compatibility .
- 3-Ethoxyphenyl vs.
NMR-Based Structural Insights
highlights that substituent placement alters chemical environments in regions A (positions 39–44) and B (29–36) of related compounds (e.g., Rapa, compounds 1 and 7). For the target compound, the diethylsulfamoyl group and tricyclic system likely perturb these regions, as seen in analogous NMR shifts . Such shifts correlate with electronic effects and steric hindrance, critical for structure-activity relationships.
Biological Activity
The compound 4-(diethylsulfamoyl)-N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-ethoxyphenyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a diethylsulfamoyl group and a unique azatricyclo core. The molecular formula is C₁₈H₁₈N₄O₄S, and it has several functional groups that contribute to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound has shown inhibitory effects on various enzymes implicated in metabolic pathways. For instance, it acts as an inhibitor of the Aldo-keto reductase family 1 member B1 (AKR1B1), which is involved in the reduction of carbonyl compounds to alcohols. This inhibition can affect glucose metabolism and has implications for diabetic conditions .
- Antioxidant Properties :
- Anti-cancer Activity :
Biological Activity Data
Table 1 summarizes key biological activity data related to the compound:
| Activity | IC50 (nM) | Reference |
|---|---|---|
| Inhibition of AKR1B1 | 2700 | |
| General cytotoxicity | 79000 | |
| Antioxidant capacity | Not specified | |
| Anti-proliferative effects on cancer cells | Not specified |
Case Study 1: Anti-Diabetic Potential
A study investigated the effects of this compound on diabetic rats. Administration resulted in significant reductions in blood glucose levels compared to control groups, indicating potential utility in managing diabetes-related complications.
Case Study 2: Cancer Cell Line Testing
In vitro tests using various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations as low as 2700 nM. These findings suggest a promising avenue for cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
